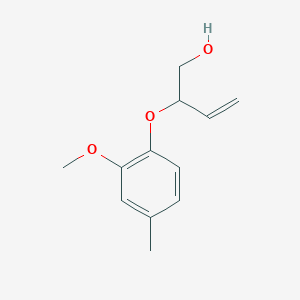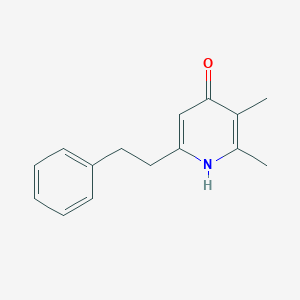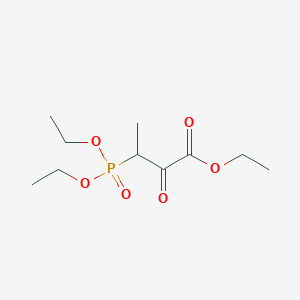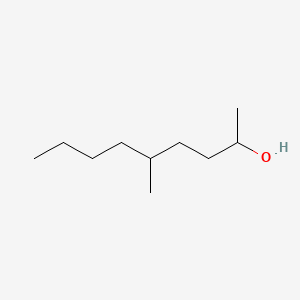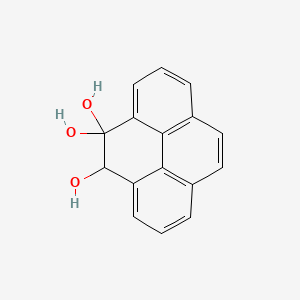
4,4,5(5H)-Pyrenetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5(5H)-Pyrenetriol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three hydroxyl groups attached to a pyrene backbone
Méthodes De Préparation
The synthesis of 4,4,5(5H)-Pyrenetriol can be achieved through several synthetic routes. One common method involves the hydroxylation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach is the catalytic hydrogenation of pyrene derivatives followed by selective hydroxylation. Industrial production methods typically involve large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4,5(5H)-Pyrenetriol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydroxy derivatives.
Applications De Recherche Scientifique
4,4,5(5H)-Pyrenetriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying the reactivity of hydroxylated polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4,4,5(5H)-Pyrenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyrene backbone allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate cellular processes, such as signal transduction and gene expression, leading to its observed biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in the context of oxidative stress and antioxidant defense.
Comparaison Avec Des Composés Similaires
4,4,5(5H)-Pyrenetriol can be compared with other hydroxylated polycyclic aromatic hydrocarbons, such as:
1,2,3-Trihydroxybenzene: Similar in having multiple hydroxyl groups, but differs in the aromatic backbone.
1,4-Dihydroxyanthraquinone: Shares the hydroxylation pattern but has a different core structure.
2,3,4-Trihydroxyphenanthrene: Another hydroxylated polycyclic aromatic hydrocarbon with a different arrangement of hydroxyl groups.
Propriétés
Numéro CAS |
64414-73-9 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
5H-pyrene-4,4,5-triol |
InChI |
InChI=1S/C16H12O3/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15,18)19)14(10)13(9)11/h1-8,15,17-19H |
Clé InChI |
NCQWHUQJQFWGCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


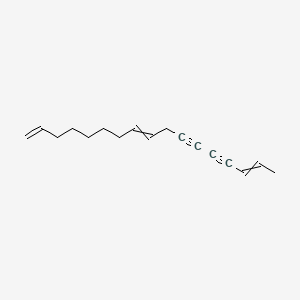
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
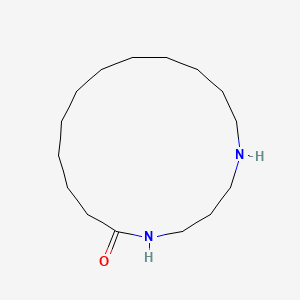
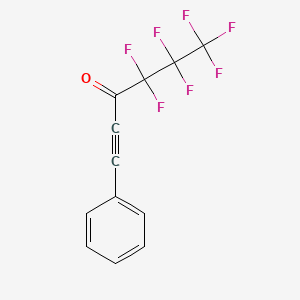
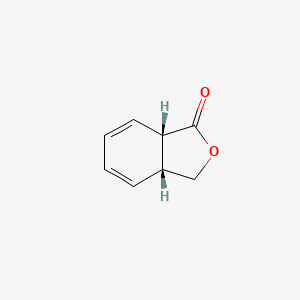

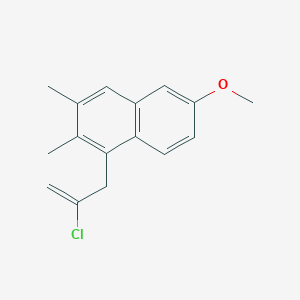
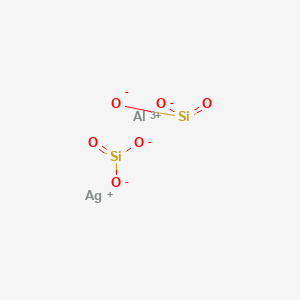
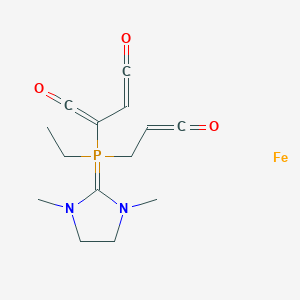
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
